molecular formula C12H13N3 B160431 Bis((3-pyridyl)methyl)amine CAS No. 1656-94-6

Bis((3-pyridyl)methyl)amine

Cat. No. B160431
CAS RN: 1656-94-6
M. Wt: 199.25 g/mol
InChI Key: FEBQXMFOLRVSGC-UHFFFAOYSA-N
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Description

“Bis((3-pyridyl)methyl)amine” is a compound with the molecular formula C12H13N3 . It is also known by other names such as “3,3’-Dipicolylamine” and “bis(3-pyridylmethyl)amine” among others .


Molecular Structure Analysis

The molecular structure of “Bis((3-pyridyl)methyl)amine” can be represented by the canonical SMILES string "C1=CC(=CN=C1)CNCC2=CN=CC=C2" . The InChI representation is "InChI=1S/C12H13N3/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-8,15H,9-10H2" .


Chemical Reactions Analysis

The chemical reactions involving “Bis((3-pyridyl)methyl)amine” often involve challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . The topic encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .


Physical And Chemical Properties Analysis

“Bis((3-pyridyl)methyl)amine” has a molecular weight of 199.25 g/mol . More detailed physical and chemical properties may be found in specialized databases or literature .

Scientific Research Applications

1. Synthesis and Reactivity

  • Synthesis Techniques : Bis((3-pyridyl)methyl)amine and related compounds have been synthesized using various methods, including one-pot multi-step reductive amination. This process is significant for synthesizing such compounds with aromatic heterocycles as functional groups (Renz, Hemmert, & Meunier, 1998).

2. Catalytic and Reaction Studies

  • Catalytic Activities : Certain derivatives of bis((3-pyridyl)methyl)amine, such as iron(III) catecholate complexes, demonstrate catalytic activity, particularly in reactions involving dioxygen insertion (Duda, Pascaly, & Krebs, 1997).
  • Reaction Mechanisms : Studies on bis((3-pyridyl)methyl)amine complexes have contributed to understanding reaction mechanisms, such as hydrogen-atom and oxygen-atom transfer reactions, in various metal complexes (Mitra et al., 2015).

3. Complex Formation and Structural Analysis

  • Metal Complexes : Research includes the preparation of metal complexes with bis((3-pyridyl)methyl)amine, exploring their structures and properties. This includes studying complexes with various metals like zinc, providing insights into coordination chemistry (Wirbser & Vahrenkamp, 1992).
  • Crystallography : The crystal structures of various complexes of bis((3-pyridyl)methyl)amine derivatives have been determined, contributing to the field of inorganic and coordination chemistry (Schnieders et al., 2004).

4. Thermodynamics and Spectroscopy

  • Thermodynamics of Metal Complex Formation : Studies on the thermodynamics of metal complex formation with bis((3-pyridyl)methyl)amine and its derivatives enhance understanding of the stability and formation mechanisms of these complexes (Anderegg et al., 1977).

5. Sensor Development and Applications

  • Fluorescent Sensors : Bis((3-pyridyl)methyl)amine derivatives have been explored for their potential as fluorescent sensors for detecting inorganic cations, showcasing its application in analytical chemistry (Mac et al., 2010).

Future Directions

The future directions in the study and application of “Bis((3-pyridyl)methyl)amine” could involve the development of more robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

1-pyridin-3-yl-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQXMFOLRVSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167990
Record name Pyridine, 3,3'-(iminodimethylene)di-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((3-pyridyl)methyl)amine

CAS RN

1656-94-6
Record name N-(3-Pyridinylmethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1656-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,3'-(iminodimethylene)di-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656946
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Record name 1656-94-6
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Record name Pyridine, 3,3'-(iminodimethylene)di-
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Record name Bis[(3-pyridyl)methyl]amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JK Romary, JD Barger, JE Bunds - Inorganic Chemistry, 1968 - ACS Publications
The synthesis of the tridentate ligand bis (2-pyridylmethyl) amine by reaction of 2-chloromethylpyridine and excess 2-amino-methylpyridine is described, and the proton dissociation …
Number of citations: 107 pubs.acs.org
D Forster, K Moedritzer, JR VanWazer - Inorganic Chemistry, 1968 - ACS Publications
The Fermi contact term causes a large change in the nuclear magnetic resonance chemical shift of a nucleus in a ligand bonded to a paramagnetic transition metal atom as compared to …
Number of citations: 8 pubs.acs.org
M Freifelder, GR STONE - The Journal of Organic Chemistry, 1961 - ACS Publications
The activity of ruthenium catalysts in the hydro-genation of phenylalkylamines2 led us to conduct a study of it in the reduction of other nitrogencontaining compounds. This report covers …
Number of citations: 76 pubs.acs.org

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